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molecular formula C8H10N2O3 B178340 Methyl 5-amino-2-methoxynicotinate CAS No. 122433-51-6

Methyl 5-amino-2-methoxynicotinate

Cat. No. B178340
M. Wt: 182.18 g/mol
InChI Key: DLZBLXAUYGGWBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05750549

Procedure details

2-Methoxy-3-carbomethoxy-5-nitropyridine (850 mg, 4 mmol) was added to a medium pressure Parr shaker bottle (250 mL) containing 100 mg of 20% Pearlman's catalyst (palladium hydroxide/carbon) and 50 mL of methanol. The bottle was pressurized to 50 psi of hydrogen and shaken for 2 hours. By TLC, no starting material was observed (98/2 CH2Cl2 /MeOH). The catalyst was filtered off, the methanol was removed under reduced pressure and the product used in the next step without further purification. Recovered 680 mg of product (95% yield).
Quantity
850 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
catalyst
Reaction Step Three
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
95%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]([N+:13]([O-])=O)=[CH:5][N:4]=1.CO.[H][H]>[OH-].[OH-].[Pd+2].C(Cl)Cl.CO>[CH3:1][O:2][C:3]1[C:8]([C:9]([O:11][CH3:12])=[O:10])=[CH:7][C:6]([NH2:13])=[CH:5][N:4]=1 |f:3.4.5,6.7|

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
COC1=NC=C(C=C1C(=O)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Step Four
Name
CH2Cl2 MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl.CO

Conditions

Stirring
Type
CUSTOM
Details
shaken for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the methanol was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the product used in the next step without further purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=NC=C(C=C1C(=O)OC)N
Measurements
Type Value Analysis
AMOUNT: MASS 680 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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